
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE is a chemical compound with the molecular formula C18H15Cl2NO3S and a molecular weight of 396.3 g/mol. This compound is known for its unique structure, which includes a morpholine ring, a carbothioyl group, and a dichlorobenzoate moiety.
Vorbereitungsmethoden
The synthesis of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE typically involves the reaction of 4-(morpholinocarbothioyl)phenol with 2,4-dichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorobenzoate moiety may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE include other carbothioyl-substituted phenyl benzoates and morpholine derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 4-(morpholinocarbothioyl)phenyl benzoate lacks the dichloro substitution, which can affect its reactivity and binding properties.
Eigenschaften
Molekularformel |
C18H15Cl2NO3S |
|---|---|
Molekulargewicht |
396.3g/mol |
IUPAC-Name |
[4-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C18H15Cl2NO3S/c19-13-3-6-15(16(20)11-13)18(22)24-14-4-1-12(2-5-14)17(25)21-7-9-23-10-8-21/h1-6,11H,7-10H2 |
InChI-Schlüssel |
OBODUQRARMYBLM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


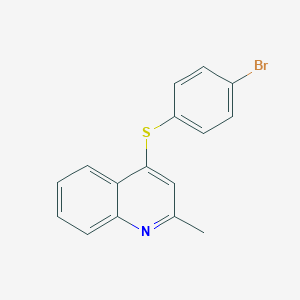
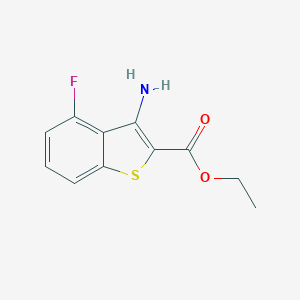
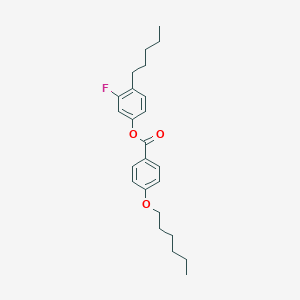
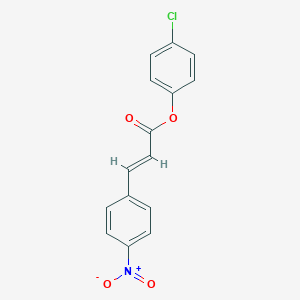
amino]ethanol](/img/structure/B370999.png)
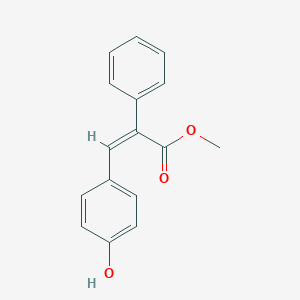
![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-methyl-1-butanone](/img/structure/B371005.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4-hexylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B371006.png)
![2-[(4'-Decyl[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B371007.png)
![4-[5-(3-Butenyl)-1,3-dioxan-2-yl]benzonitrile](/img/structure/B371008.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4-heptylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B371011.png)
![N-{[(4-methylphenyl)sulfanyl]methyl}-4-nitroaniline](/img/structure/B371013.png)
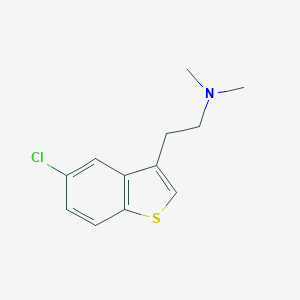
![1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine](/img/structure/B371016.png)
